2-Bromo-5-chloro-3-(trifluoromethoxy)aniline
Overview
Description
2-Bromo-5-chloro-3-(trifluoromethoxy)aniline is an organic compound with the molecular formula C7H4BrClF3NO It is a halogenated aniline derivative, characterized by the presence of bromine, chlorine, and trifluoromethoxy groups attached to the benzene ring
Preparation Methods
The synthesis of 2-Bromo-5-chloro-3-(trifluoromethoxy)aniline typically involves multi-step organic reactions. One common method includes the halogenation of aniline derivatives followed by the introduction of the trifluoromethoxy group. The reaction conditions often require the use of specific reagents and catalysts to achieve the desired substitution pattern on the benzene ring. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the compound.
Chemical Reactions Analysis
2-Bromo-5-chloro-3-(trifluoromethoxy)aniline undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions, where the halogen atoms (bromine or chlorine) are replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Coupling Reactions: It can undergo coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst to form biaryl compounds.
Common reagents used in these reactions include halogenating agents, oxidizing or reducing agents, and coupling reagents. The major products formed depend on the specific reaction conditions and the nature of the reagents used.
Scientific Research Applications
2-Bromo-5-chloro-3-(trifluoromethoxy)aniline has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including its effects on various biological pathways and its potential as a lead compound in drug discovery.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an intermediate in the synthesis of active pharmaceutical ingredients.
Industry: The compound is used in the development of specialty chemicals and materials with specific properties, such as high thermal stability and resistance to chemical degradation.
Mechanism of Action
The mechanism of action of 2-Bromo-5-chloro-3-(trifluoromethoxy)aniline involves its interaction with specific molecular targets and pathways. The presence of halogen and trifluoromethoxy groups can influence its binding affinity and reactivity with biological molecules. The exact molecular targets and pathways involved depend on the specific application and the nature of the biological system being studied.
Comparison with Similar Compounds
2-Bromo-5-chloro-3-(trifluoromethoxy)aniline can be compared with other halogenated aniline derivatives, such as:
2-Bromo-5-(trifluoromethyl)aniline: Similar in structure but lacks the chlorine atom.
2-Chloro-5-bromoaniline: Similar but lacks the trifluoromethoxy group.
2-Bromo-5-chloroaniline: Lacks the trifluoromethoxy group.
Properties
IUPAC Name |
2-bromo-5-chloro-3-(trifluoromethoxy)aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrClF3NO/c8-6-4(13)1-3(9)2-5(6)14-7(10,11)12/h1-2H,13H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOOMFFJFKXOOJS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1N)Br)OC(F)(F)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrClF3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.46 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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